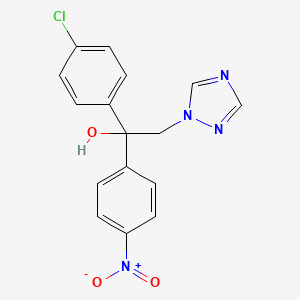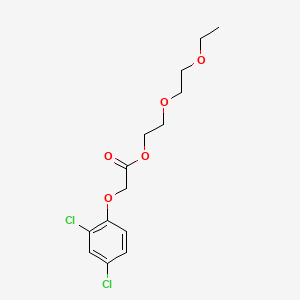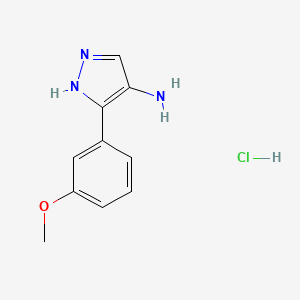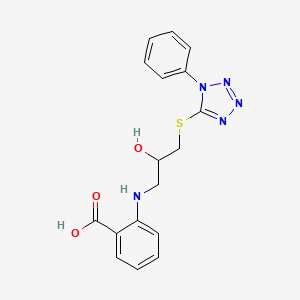
4,4'-Bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure features azo groups, which are responsible for its chromophoric properties, making it valuable in creating vivid and stable colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID typically involves the diazotization of 4-hydroxy-3-methylphenylamine followed by coupling with stilbene-2,2’-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of pH, temperature, and reactant concentrations to optimize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and inks.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a chromophore, absorbing specific wavelengths of light and producing vivid colors. The molecular targets and pathways involved include interactions with various enzymes and proteins that can catalyze the redox reactions, leading to changes in the compound’s color properties.
類似化合物との比較
Similar Compounds
- 4,4’-Bis(2-disulfonic acid styryl) biphenyl
- 2,2-Bis(4-hydroxy-3-methylphenyl)propane
- Bis(4-hydroxy-3-methylphenyl) sulfide
Uniqueness
4,4’-BIS[(4-HYDROXY-3-METHYLPHENYL)AZO]STILBENE-2,2’-DISULFONIC ACID stands out due to its unique combination of azo groups and stilbene backbone, which confer exceptional stability and color properties. Unlike other similar compounds, it offers a balance of high chromophoric activity and chemical stability, making it particularly valuable in applications requiring long-lasting and vibrant colors.
特性
CAS番号 |
79015-29-5 |
|---|---|
分子式 |
C28H24N4O8S2 |
分子量 |
608.6 g/mol |
IUPAC名 |
5-[(4-hydroxy-3-methylphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxy-3-methylphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C28H24N4O8S2/c1-17-13-21(9-11-25(17)33)29-31-23-7-5-19(27(15-23)41(35,36)37)3-4-20-6-8-24(16-28(20)42(38,39)40)32-30-22-10-12-26(34)18(2)14-22/h3-16,33-34H,1-2H3,(H,35,36,37)(H,38,39,40)/b4-3+,31-29?,32-30? |
InChIキー |
SUJXESLIIAUNSS-FPDVXUDYSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)O)S(=O)(=O)O)O |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)O)S(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















